tert-butyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC14648095
Molecular Formula: C14H24N4O2
Molecular Weight: 280.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N4O2 |
|---|---|
| Molecular Weight | 280.37 g/mol |
| IUPAC Name | tert-butyl 4-(3-amino-4-methylpyrazol-1-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H24N4O2/c1-10-9-18(16-12(10)15)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3,(H2,15,16) |
| Standard InChI Key | WJHRBTONNLRKPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1N)C2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Synthesis Pathway
The synthesis of tert-butyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves:
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Preparation of the Pyrazole Core:
The pyrazole ring is synthesized through cyclization reactions involving hydrazines and diketones or β-keto esters. The methyl and amino substituents are introduced during this step. -
Coupling with Piperidine Derivative:
The pyrazole moiety is reacted with a Boc-protected piperidine derivative under controlled conditions to form the desired compound. -
Purification and Characterization:
The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as:-
NMR (Proton and Carbon): Confirms the chemical structure.
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Mass Spectrometry (MS): Verifies molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups.
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Applications
tert-butyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate has potential applications in:
Medicinal Chemistry
Pyrazole derivatives are known for their bioactivity, including:
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Anti-inflammatory properties.
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Anticancer activity.
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Antiviral potential.
This compound can serve as an intermediate in synthesizing drugs targeting enzymes or receptors due to its functional versatility.
Chemical Biology
The compound can be used as a building block in combinatorial chemistry to develop libraries of molecules for high-throughput screening in drug discovery.
Structural Studies
Studies on similar compounds reveal that the Boc-protected piperidine enhances solubility and stability during reactions, while the pyrazole core contributes to biological activity through hydrogen bonding and π-stacking interactions with target proteins.
Biological Activity
Although specific data on this compound's biological activity is limited, related pyrazole derivatives have demonstrated:
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Inhibition of enzymes like kinases and cyclooxygenases.
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Potential as ligands for G-protein-coupled receptors (GPCRs).
Comparison with Related Compounds
Safety and Handling
While specific safety data for this compound may not be readily available, general precautions for handling similar pyrazole derivatives include:
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Use of personal protective equipment (PPE).
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Avoiding inhalation or skin contact.
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Proper storage in a cool, dry place away from oxidizing agents.
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